molecular formula C14H14ClN3O4S B601262 Cefaclor impurity E CAS No. 188915-50-6

Cefaclor impurity E

カタログ番号: B601262
CAS番号: 188915-50-6
分子量: 355.8 g/mol
InChIキー: DSKNHVUKATXSCQ-GBIKHYSHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefaclor impurity E, also known as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is a degradation product of the antibiotic cefaclor. Cefaclor is a second-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities like this compound are formed during the manufacturing process and can affect the purity, potency, and safety of the drug product .

準備方法

The preparation of cefaclor impurity E involves several synthetic routes and reaction conditions. One common method includes the silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization of cefaclor crystals . The process begins with the preparation of cefaclor crystals, followed by pretreatment of the main material and auxiliary materials, weighing, mixing, forming, and packaging. The conversion rate of cefaclor in chemical synthesis is increased, and the reaction conditions are simplified to improve the quality of the finished cefaclor crystal .

化学反応の分析

Cefaclor impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

  • Quality Control and Analytical Studies
    • Cefaclor impurity E plays a critical role in quality control during the manufacturing of cefaclor. It is monitored to ensure that levels remain within acceptable limits to maintain drug safety and efficacy. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities in pharmaceutical preparations .
  • Regulatory Submissions
    • The presence of impurities like this compound must be documented in regulatory submissions. This is essential for ANDA and DMF filings to demonstrate compliance with safety standards set by regulatory bodies such as the FDA .
  • Toxicity Studies
    • Toxicological assessments are conducted to evaluate the safety profile of cefaclor formulations containing impurity E. These studies help identify any potential adverse effects associated with the impurity, which is crucial for patient safety .

Clinical Applications

Cefaclor itself is utilized primarily as an antibiotic for treating various bacterial infections, including those caused by Escherichia coli and Klebsiella species. The effectiveness of cefaclor has been demonstrated in clinical studies where it served as a first-line treatment for conditions like acute uncomplicated cystitis . The implications of this compound in these formulations are significant since impurities can alter the pharmacodynamics and pharmacokinetics of the active pharmaceutical ingredient.

Case Studies

  • Stability Studies
    • Research has shown that stability studies involving cefaclor formulations must consider impurities like this compound to ensure that they do not affect the overall stability and efficacy of the drug over its shelf life .
  • Efficacy Assessments
    • In a study evaluating cefaclor's efficacy against various pathogens, it was noted that maintaining low levels of impurities was crucial for achieving high success rates in treatment outcomes .

作用機序

The mechanism of action of cefaclor impurity E is similar to that of cefaclor. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

類似化合物との比較

Cefaclor impurity E can be compared with other similar compounds, such as:

    Cefaclor impurity A: 2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.

    Cefaclor impurity B: 2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.

    Cefaclor impurity C: 2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.

This compound is unique due to its specific chemical structure and the conditions under which it is formed .

生物活性

Cefaclor impurity E, chemically identified as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is a degradation product of the antibiotic cefaclor, a second-generation cephalosporin. Understanding the biological activity of this impurity is crucial for assessing its implications on drug safety and efficacy.

This compound is formed during the manufacturing process of cefaclor and can influence the drug's overall purity and effectiveness. The compound undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can lead to the formation of different diastereomers.

The biological activity of this compound mirrors that of cefaclor itself. Both compounds exert their antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the final stages of peptidoglycan synthesis, leading to bacterial cell lysis mediated by autolytic enzymes .

Case Studies

A notable case series reported eight instances of SSLD following cefaclor treatment in children under five years old. Symptoms included cutaneous reactions and arthralgias, with hospitalization required in some cases due to severe manifestations. Importantly, outcomes were benign upon discontinuation of cefaclor .

Comparative Analysis

To better understand the significance of this compound, it is helpful to compare it with other known impurities:

Impurity Chemical Structure Biological Activity
Cefaclor Impurity A2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo...)Similar mechanism; specific activity unknown
Cefaclor Impurity B2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo...)Similar mechanism; specific activity unknown
Cefaclor Impurity C2-[(2R)-2-Amino-2-phenylacetyl]amino-2-(5-chloro-4-oxo...)Similar mechanism; specific activity unknown

Research Findings

Recent studies utilizing high-performance liquid chromatography/electrospray ionization-mass spectrometry (HPLC/ESI-MS) have identified diastereomers of this compound formed during degradation processes. These diastereomers exhibit nearly identical fragmentation patterns but differ in their formation efficiencies under varying conditions .

特性

CAS番号

188915-50-6

分子式

C14H14ClN3O4S

分子量

355.8 g/mol

IUPAC名

(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(2R)-5-chloro-4-oxo-2,3-dihydro-1,3-thiazin-2-yl]acetic acid

InChI

InChI=1S/C14H14ClN3O4S/c15-8-6-23-13(18-11(8)19)10(14(21)22)17-12(20)9(16)7-4-2-1-3-5-7/h1-6,9-10,13H,16H2,(H,17,20)(H,18,19)(H,21,22)/t9-,10+,13-/m1/s1

InChIキー

DSKNHVUKATXSCQ-GBIKHYSHSA-N

異性体SMILES

C1=CC=C(C=C1)[C@H](C(=O)N[C@@H]([C@@H]2NC(=O)C(=CS2)Cl)C(=O)O)N

正規SMILES

C1=CC=C(C=C1)C(C(=O)NC(C2NC(=O)C(=CS2)Cl)C(=O)O)N

純度

> 95%

数量

Milligrams-Grams

同義語

2H-​1,​3-​Thiazine-​2-​acetic acid, α-​[(aminophenylacetyl)​amino]​-​5-​chloro-​3,​4-​dihydro-​4-​oxo-​, [2R-​[2R*[R*(R*)​]​]​]​- (9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。